2-Cyano-3-(2-thienyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-(2-thienyl)acrylic acid: is a synthetic organic compound with the molecular formula C8H5NO2S It is characterized by the presence of a cyano group (-CN) and a thienyl group (a sulfur-containing five-membered ring) attached to an acrylic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-(2-thienyl)acrylic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 2-thiophenecarboxaldehyde with cyanoacetic acid in the presence of a base such as piperidine or pyridine. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-3-(2-thienyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The thienyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Cyano-3-(2-thienyl)acrylic acid has found applications in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 2-Cyano-3-(2-thienyl)acrylic acid varies depending on its application. In the context of MALDI mass spectrometry, the compound acts as a proton/cation or electron-transfer matrix, facilitating the ionization of analytes for mass spectrometric analysis . In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
3-(2-Thienyl)acrylic acid: Used as a phenylalanine derivative with improved intestinal absorption of insulin.
2,5-Dihydroxybenzoic acid (DHB): A conventional MALDI matrix used for similar applications.
Dithranol (DT): Another MALDI matrix with comparable properties.
Uniqueness: 2-Cyano-3-(2-thienyl)acrylic acid stands out due to its ability to serve as a versatile MALDI matrix for a wide range of analytes, providing high signal-to-noise ratios and spectral resolutions . Its unique combination of functional groups also allows for diverse chemical reactivity, making it a valuable compound in synthetic organic chemistry.
Properties
Molecular Formula |
C8H5NO2S |
---|---|
Molecular Weight |
179.20 g/mol |
IUPAC Name |
(Z)-2-cyano-3-thiophen-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C8H5NO2S/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-4H,(H,10,11)/b6-4- |
InChI Key |
QYGBYAQGBVHMDD-XQRVVYSFSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C(/C#N)\C(=O)O |
Canonical SMILES |
C1=CSC(=C1)C=C(C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.